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molecular formula C16H25BF2O2 B117111 (4-Decyl-2,3-difluorophenyl)boronic acid CAS No. 147223-09-4

(4-Decyl-2,3-difluorophenyl)boronic acid

Cat. No. B117111
M. Wt: 298.2 g/mol
InChI Key: VJSKAJBAWZZPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05683623

Procedure details

Quantities: compound from Example 27 (26.7 g, 105 mmol), n-butyllithium (11 cm3, 10.0M in hexanes, 0.11 mol) and triisopropyl borate (39.5 g, 0.21 mol). The experimental procedure was as described in Example 28.
Name
compound
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C([Li])CCC.[B:24](OC(C)C)([O:29]C(C)C)[O:25]C(C)C>>[CH2:9]([C:3]1[CH:4]=[CH:5][C:6]([B:24]([OH:29])[OH:25])=[C:7]([F:8])[C:2]=1[F:1])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
compound
Quantity
26.7 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)CCCCCCCCCC
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
39.5 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)C1=C(C(=C(C=C1)B(O)O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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